2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol

Catalog No.
S13975903
CAS No.
M.F
C19H23ClN2O
M. Wt
330.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-y...

Product Name

2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol

IUPAC Name

2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

InChI

InChI=1S/C19H23ClN2O/c20-18-9-5-4-8-17(18)19(16-6-2-1-3-7-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2

InChI Key

JTNAVXCQKIZZAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3Cl

2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol is a chemical compound characterized by its complex structure, which includes a piperazine ring substituted with a chlorophenyl and phenyl groups. The molecular formula for this compound is C19H23ClN2OC_{19}H_{23}ClN_2O, and it has a molecular weight of approximately 330.85 g/mol. This compound is recognized for its potential applications in pharmacology, particularly as an antihistamine and in the treatment of various neurological disorders.

The synthesis of 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol typically involves several key reactions:

  • Formation of the Piperazine Derivative: The initial step often includes the reaction of 1-piperazine with 4-chlorobenzyl chloride, yielding a piperazine derivative.
  • Alkylation: The piperazine derivative can then be alkylated with 2-chloroethanol, leading to the formation of the target compound.
  • Hydrolysis: Subsequent hydrolysis may be employed to convert any esters formed during synthesis into their corresponding alcohols, enhancing the yield of the desired product .

Research indicates that 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol exhibits significant biological activity, particularly in the realm of antihistaminic effects. It acts as an antagonist at histamine H1 receptors, which makes it useful in alleviating allergic symptoms. Additionally, studies have suggested its potential neuroprotective properties, making it a candidate for further investigation in treating conditions such as anxiety and depression .

The synthesis methods for 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol can vary but generally include:

  • Refluxing: The reaction mixture is often refluxed to facilitate the nucleophilic substitution reactions necessary for forming the piperazine derivatives.
  • Use of Inorganic Bases: In some processes, inorganic bases like sodium hydroxide or potassium hydroxide are employed to assist in hydrolysis and to neutralize acids formed during reactions .
  • Solvent Selection: Common solvents used include toluene or xylene, which help dissolve reactants and improve reaction kinetics.

The primary applications of 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol include:

  • Pharmaceutical Development: Due to its antihistaminic properties, it is explored for use in allergy medications.
  • Neuropharmacology: Its potential neuroprotective effects position it as a candidate for treating neurological disorders.
  • Research Chemical: It serves as a reference standard in analytical chemistry for studying related compounds and impurities .

Interaction studies have shown that this compound may interact with various neurotransmitter systems beyond histamine receptors. For instance, its effects on serotonin and dopamine pathways are being investigated to understand its broader implications in mood regulation and anxiety management. These studies are crucial for assessing both therapeutic efficacy and safety profiles in clinical settings .

Several compounds share structural similarities with 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
CetirizineContains a similar piperazine structure but with different substituentsPrimarily used as an antihistamine; fewer central nervous system effects
HydroxyzineAnother piperazine derivative with anxiolytic propertiesMore sedative effects compared to 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol
DesloratadineA metabolite of loratadine with antihistamine propertiesLacks sedative effects; selective H1 receptor antagonist

Uniqueness

The uniqueness of 2-(4-((2-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol lies in its specific combination of substituents that provide both antihistaminic and potential neuroprotective activities, distinguishing it from other similar compounds that may focus solely on one pharmacological effect .

Nucleophilic Substitution Reactions in Piperazine Functionalization

Nucleophilic substitution reactions are pivotal for introducing substituents onto the piperazine ring. A common approach involves reacting 1-chloro-4-[chloro(phenyl)methyl]benzene with piperazine in tetrahydrofuran (THF) under reflux conditions, facilitated by potassium carbonate as a base. This reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the piperazine acts as a nucleophile, displacing the chlorine atom on the benzyl chloride derivative. The benzylic carbon’s electron-withdrawing nature enhances the electrophilicity of the adjacent chlorine, enabling efficient substitution.

Kinetic studies of analogous systems reveal that solvent polarity significantly impacts reaction rates. For example, reactions in methanol exhibit lower activation energies compared to benzene due to enhanced stabilization of transition states through hydrogen bonding. However, THF is preferred in practice for its ability to dissolve both polar and non-polar reactants while minimizing side reactions. The product, 1-[(4-chlorophenyl)(phenyl)methyl]piperazine, is isolated in 87% yield after 8 hours of reflux, as confirmed by ¹H NMR spectroscopy.

Table 1: Key Conditions for Piperazine Functionalization via Nucleophilic Substitution

SubstrateNucleophileSolventBaseTemperatureYield
1-Chloro-4-[chloro(phenyl)methyl]benzenePiperazineTHFK₂CO₃Reflux87%
Methyl 2,4-dichloro-3,5-dinitrobenzoatePiperazineMethanolNone25–45°C60–80%

Catalytic Coupling Approaches for Aryl-Benzyl Group Installation

Palladium-catalyzed cross-coupling reactions offer a robust method for installing the aryl-benzyl moiety onto piperazine. While direct examples for this specific compound are limited in the literature, analogous systems employ ligands such as proazaphosphatranes (L26) or biphenylphosphines (L7) to facilitate C–N bond formation. For instance, coupling 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with bromoethanol derivatives in the presence of Pd(OAc)₂ and L7 achieves yields up to 82% under mild conditions.

The choice of ligand is critical for suppressing undesired β-hydride elimination and enhancing catalytic turnover. Electron-rich ligands stabilize the palladium center during oxidative addition, while bulky phosphines prevent dimerization of intermediates. Recent advances in ligand design, such as the use of t-BuXPhos (L17), have enabled couplings at lower catalyst loadings (1–2 mol%) without compromising efficiency.

Solvent Systems and Reaction Optimization in Ethanolamine Side Chain Formation

The final step involves alkylation of the piperazine nitrogen with 1-bromoethanol to introduce the ethanolamine side chain. In a representative procedure, 1-[(4-chlorophenyl)(phenyl)methyl]piperazine is reacted with 1-bromoethanol in acetonitrile at 80–85°C for 2 hours, using potassium carbonate as a base. Acetonitrile’s high dielectric constant (ε = 37.5) promotes ionic intermediates, accelerating the alkylation process. The product, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, is obtained in 82% yield after column chromatography.

Alternative solvent systems, such as t-butanol with potassium t-butoxide, have been explored for similar transformations. In one protocol, the reaction mixture is heated to 75–80°C under nitrogen, enabling complete conversion within 4 hours. Distillation of t-butanol as an azeotrope with water simplifies purification, though this method yields slightly lower recovery (73%) due to partial decomposition of the ethanolamine side chain.

Table 2: Solvent Optimization for Ethanolamine Side Chain Formation

SolventBaseTemperatureTimeYield
AcetonitrileK₂CO₃80–85°C2 h82%
t-ButanolK t-butoxide75–80°C4 h73%

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

330.1498911 g/mol

Monoisotopic Mass

330.1498911 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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